

A Technical Guide to the Synthesis of 6-Ethyl-3-formylchromone

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Compound of Interest

Compound Name: **6-Ethyl-3-formylchromone**

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This technical guide provides a comprehensive overview of the synthetic pathway for **6-Ethyl-3-formylchromone**, a valuable heterocyclic building block. The synthesis involves a two-step process commencing with the preparation of the key intermediate, 2'-hydroxy-5'-ethylacetophenone, via a Fries rearrangement, followed by a Vilsmeier-Haack reaction to yield the target compound. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Synthesis of Starting Materials

The primary starting material for the synthesis of **6-Ethyl-3-formylchromone** is 2'-hydroxy-5'-ethylacetophenone. This intermediate is conveniently prepared through the Fries rearrangement of 4-ethylphenyl acetate.

Preparation of 4-Ethylphenyl Acetate

The initial precursor, 4-ethylphenyl acetate, can be synthesized by the esterification of 4-ethylphenol with acetic anhydride.

Experimental Protocol:

A mixture of 4-ethylphenol (1.0 eq), and acetic anhydride (1.2 eq) is stirred in the presence of a catalytic amount of pyridine. The reaction mixture is heated at a moderate temperature (e.g., 80°C) for a few hours until the reaction is complete, as monitored by thin-layer chromatography

(TLC). After cooling, the mixture is poured into water and extracted with an organic solvent such as ethyl acetate. The organic layer is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to afford 4-ethylphenyl acetate.

Fries Rearrangement to 2'-Hydroxy-5'-ethylacetophenone

The Fries rearrangement of 4-ethylphenyl acetate yields the key intermediate, 2'-hydroxy-5'-ethylacetophenone. The regioselectivity of this reaction is temperature-dependent, with higher temperatures favoring the formation of the ortho-isomer.[\[1\]](#)

Experimental Protocol:

To a stirred suspension of anhydrous aluminum chloride (1.5 eq) in a suitable solvent (e.g., nitrobenzene or without a solvent), 4-ethylphenyl acetate (1.0 eq) is added portion-wise at a low temperature (0-5°C). The reaction mixture is then heated to a high temperature (typically >160°C) to favor the formation of the ortho-hydroxyacetophenone.[\[1\]](#) The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice containing concentrated hydrochloric acid. The resulting mixture is then subjected to steam distillation to separate the more volatile ortho-isomer from the para-isomer. The distillate is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give crude 2'-hydroxy-5'-ethylacetophenone, which can be further purified by recrystallization or column chromatography.

Synthesis of 6-Ethyl-3-formylchromone

The final step in the synthesis is the Vilsmeier-Haack reaction of 2'-hydroxy-5'-ethylacetophenone, which accomplishes both formylation and cyclization in a single pot to produce **6-Ethyl-3-formylchromone**.[\[2\]](#)

Experimental Protocol:

In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, phosphorus oxychloride (POCl₃, 2.5 eq) is added dropwise to ice-cooled N,N-dimethylformamide (DMF, 6 volumes per gram of acetophenone) with vigorous stirring.[\[2\]](#) To

this freshly prepared Vilsmeier reagent, a solution of 2'-hydroxy-5'-ethylacetophenone (1.0 eq) in a minimal amount of DMF is added slowly.[3] The reaction mixture is stirred at room temperature overnight, during which it typically becomes a thick mass.[2] The reaction is then quenched by pouring it into crushed ice. The solid precipitate that forms is collected by vacuum filtration, washed thoroughly with cold water, and dried.[3] The crude **6-Ethyl-3-formylchromone** can be purified by recrystallization from ethanol.[2]

Quantitative Data

The following tables summarize the key quantitative data for the starting materials and the final product.

Compound	Molecular Formula	Molecular Weight (g/mol)	Appearance	Melting Point (°C)	Yield (%)
4-Ethylphenyl Acetate	C ₁₀ H ₁₂ O ₂	164.20	Colorless liquid	-	>90
2'-Hydroxy-5'-ethylacetophenone	C ₁₀ H ₁₂ O ₂	164.20	Pale yellow solid	48-50 (estimated)	60-70 (ortho-isomer)
6-Ethyl-3-formylchromone	C ₁₂ H ₁₀ O ₃	202.21	Yellow crystalline solid	108-110	70-80[2]

Spectroscopic Data

The structural confirmation of the synthesized compounds is achieved through spectroscopic analysis.

2'-Hydroxy-5'-ethylacetophenone (Analogous Data for 2'-Hydroxy-5'-methylacetophenone)

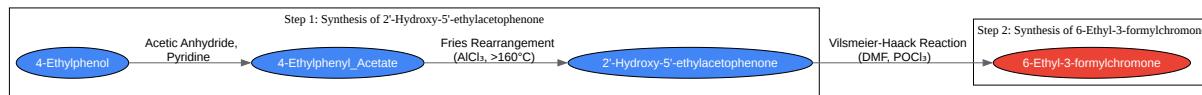
Spectroscopy	Data
^1H NMR (CDCl_3 , ppm)	δ 12.1 (s, 1H, -OH), 7.6 (d, 1H, Ar-H), 7.2 (dd, 1H, Ar-H), 6.9 (d, 1H, Ar-H), 2.5 (s, 3H, - COCH_3), 2.3 (s, 3H, Ar- CH_3).
^{13}C NMR (CDCl_3 , ppm)	δ 204.0, 162.1, 137.9, 129.8, 129.5, 118.6, 118.4, 26.5, 20.4.
IR (KBr, cm^{-1})	3400-2800 (br, O-H), 1650 (C=O), 1610, 1580, 1490 (C=C aromatic).

6-Ethyl-3-formylchromone

Spectroscopy	Data
^1H NMR	Available through SpectraBase[4]
^{13}C NMR	Available through SpectraBase[4]
FTIR	Available through SpectraBase[4]
Raman	Available through SpectraBase[4]

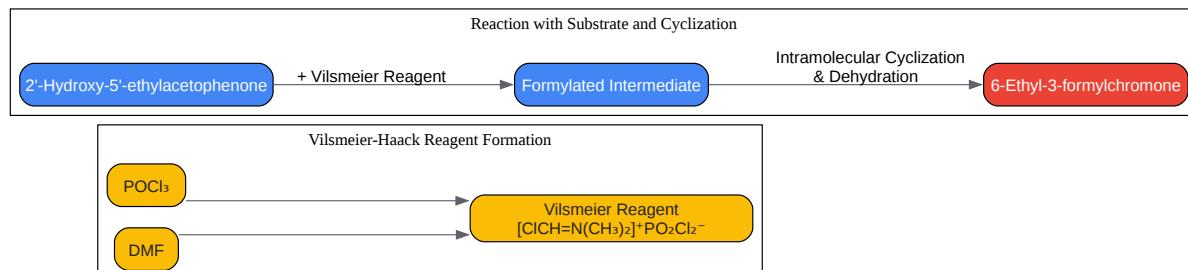
Visualizations

The following diagrams illustrate the key synthetic pathways and workflows.



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Caption: Synthetic pathway for **6-Ethyl-3-formylchromone**.



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